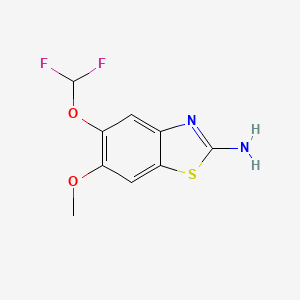

5-(Difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine

Description

5-(Difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a difluoromethoxy group at position 5 and a methoxy group at position 6 on the aromatic ring. Structurally, it belongs to the 2-aminobenzothiazole family, a class of compounds known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and neuroprotective effects . The difluoromethoxy substituent likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development .

Properties

IUPAC Name |

5-(difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2S/c1-14-5-3-7-4(13-9(12)16-7)2-6(5)15-8(10)11/h2-3,8H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNBYGXLXDRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)SC(=N2)N)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine has shown promise in medicinal chemistry due to its unique structural features:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with specific biological targets is under investigation to elucidate mechanisms of action.

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Drug Development

The compound's structural characteristics allow for modifications that can enhance pharmacological properties:

- Lead Compound for Drug Design : Due to its favorable interaction profiles, it serves as a lead compound in the design of new therapeutics targeting specific diseases.

- Biological Target Interaction Studies : Ongoing research focuses on understanding how this compound interacts with proteins and enzymes involved in disease pathways.

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : Studies have shown that it possesses antimicrobial properties against specific bacterial strains, indicating its potential application in treating infections.

- Mechanistic Studies : Ongoing research is focused on elucidating the molecular mechanisms by which this compound exerts its effects on target cells.

Mechanism of Action

The mechanism by which 5-(Difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Bromo (Br) and nitro (NO₂) substituents increase molecular weight and polarizability, enhancing antimicrobial activity but reducing solubility .

- Fluorinated Groups : Difluoromethoxy (OCHF₂) and trifluoromethoxy (OCF₃) improve metabolic stability and blood-brain barrier penetration compared to methoxy (OCH₃) .

- Hybrid Substituents : The combination of difluoromethoxy and methoxy in the target compound may balance lipophilicity and solubility for optimized pharmacokinetics .

Physicochemical Properties

- Solubility : Fluorinated groups (e.g., OCHF₂) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Melting Points : Crystallinity varies with substituents; 6-methoxy derivatives melt at 145–147°C , while bromo analogs form stable crystals suitable for X-ray studies .

Biological Activity

5-(Difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine is a synthetic compound with a unique molecular structure characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzothiazole core. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C9H8F2N2O2S

- Molecular Weight : 246.24 g/mol

- CAS Number : 122170334

The structural features of this compound suggest that it may interact with biological targets in ways that could be therapeutically beneficial. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant activity with IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 3.1 | |

| HCT116 (colon cancer) | 4.4 | |

| HEK293 (normal kidney) | 5.3 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing relatively lower toxicity towards normal cells.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It showed notable activity against Gram-positive bacteria, particularly Enterococcus faecalis:

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various in vitro assays. The compound demonstrated significant radical scavenging activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT):

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives, including this compound:

- Study on Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited strong antiproliferative effects against multiple cancer cell lines, supporting the notion that structural modifications can enhance biological activity .

- Antimicrobial Research : Research conducted on benzothiazole derivatives indicated promising antibacterial properties against resistant strains of bacteria, suggesting that compounds like this compound could be developed into new antimicrobial agents .

Q & A

Q. Basic

- NMR/IR : Confirm functional groups (e.g., difluoromethoxy δ 85–95 ppm in NMR) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H] at m/z 265.2) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., orthorhombic crystal system, Pbca space group, Å) .

How are crystallographic data discrepancies resolved?

Q. Advanced

- Refinement software : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Validation tools : WinGX/PLATON check for missed symmetry or disorder .

- Hydrogen bonding analysis : Intermolecular N–H···S interactions stabilize the crystal lattice .

What strategies improve solubility for in vitro bioassays?

Q. Advanced

- Derivatization : Introduce polar groups (e.g., sulfonyl in pantoprazole derivatives) .

- Co-solvents : Use DMSO or PEG-400 at <1% concentration to avoid cytotoxicity .

- Prodrug design : Mask amines with acetyl or tert-butoxycarbonyl (Boc) protecting groups .

How is purity validated post-synthesis?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) .

- Melting point : Compare observed values (e.g., 239–243°C) with literature .

- Elemental analysis : Confirm C, H, N, S content within 0.4% of theoretical values .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

- Position-specific modifications :

- C-5 : Replace difluoromethoxy with trifluoromethoxy to enhance metabolic stability .

- C-6 : Introduce aryl groups via Suzuki coupling (e.g., 4-chlorophenyl for antimicrobial activity) .

- Bioisosteres : Substitute benzothiazole with benzoxazole to modulate target affinity .

What biological targets are associated with this scaffold?

Q. Basic

- PCSK9 inhibition : Difluoromethoxy-pyrimidinyl derivatives show promise in lipid metabolism regulation .

- Antimicrobial activity : Benzothiazole-2-amine derivatives exhibit activity against Gram-positive bacteria .

- Apoptosis promotion : Pyrazole-benzothiazole hybrids induce caspase-3 activation .

How to mitigate challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.